molecular formula C9H15NO2 B13014847 Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13014847
M. Wt: 169.22 g/mol
InChI Key: YBKIYPUZUSZZFL-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 1536392-35-4) is a bicyclic compound with a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. It features a 7-membered bicyclo[4.1.0]heptane core with a nitrogen atom at the 3-position and an ethyl ester group at the 1-position.

Properties

IUPAC Name

ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-7(9)3-4-10-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKIYPUZUSZZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism and scope. Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ring-Opening Reactions

The aziridine ring undergoes nucleophilic ring-opening due to its inherent strain. Key reactions include:

Acid-Catalyzed Hydrolysis

  • Reacts with aqueous HCl (1–4 M) to form amino alcohol derivatives.
    Example:
    Ethyl 3 azabicyclo 4 1 0 heptane 1 carboxylate+H2OHClEthyl 2 hydroxymethyl piperidine 1 carboxylate\text{Ethyl 3 azabicyclo 4 1 0 heptane 1 carboxylate}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Ethyl 2 hydroxymethyl piperidine 1 carboxylate}

    • Conditions : 10–12 h at 50–70°C.

    • Yield : ~85–92% .

Epoxide Formation

  • Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide via oxygen insertion:
    3 azabicyclo 4 1 0 heptanemCPBA7 oxa 3 azabicyclo 4 1 0 heptane\text{3 azabicyclo 4 1 0 heptane}\xrightarrow{\text{mCPBA}}\text{7 oxa 3 azabicyclo 4 1 0 heptane} .

    • Conditions : 10 h at 0–25°C.

    • Yield : Not explicitly reported but inferred as moderate .

Ester Functionalization

The ethyl ester group participates in standard carboxylate transformations:

Hydrolysis to Carboxylic Acid

  • Saponification with NaOH (2 M) yields the carboxylic acid derivative:
    Ethyl esterNaOH3 azabicyclo 4 1 0 heptane 1 carboxylic acid\text{Ethyl ester}\xrightarrow{\text{NaOH}}\text{3 azabicyclo 4 1 0 heptane 1 carboxylic acid} .

    • Conditions : 6 h reflux in ethanol/water.

    • Yield : >95% .

Transesterification

  • Reacts with methanol in acidic conditions to form methyl esters:
    Ethyl ester+MeOHH+Methyl 3 azabicyclo 4 1 0 heptane 1 carboxylate\text{Ethyl ester}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl 3 azabicyclo 4 1 0 heptane 1 carboxylate}.

    • Conditions : 24 h at 60°C.

    • Yield : ~80%.

N-Functionalization Reactions

The nitrogen atom undergoes alkylation, acylation, and protection/deprotection:

Benzylation

  • Benzyl bromide in the presence of NaH yields N-benzyl derivatives:
    3 azabicyclo 4 1 0 heptane+BnBrNaHN Benzyl 3 azabicyclo 4 1 0 heptane\text{3 azabicyclo 4 1 0 heptane}+\text{BnBr}\xrightarrow{\text{NaH}}\text{N Benzyl 3 azabicyclo 4 1 0 heptane} .

    • Conditions : 18 h in toluene at 80°C.

    • Yield : 98% .

Boc Protection

  • Di-tert-butyl dicarbonate (Boc₂O) forms tert-butyl carbamate:
    3 azabicyclo 4 1 0 heptane+Boc2ODMAPN Boc 3 azabicyclo 4 1 0 heptane\text{3 azabicyclo 4 1 0 heptane}+\text{Boc}_2\text{O}\xrightarrow{\text{DMAP}}\text{N Boc 3 azabicyclo 4 1 0 heptane} .

    • Conditions : 5 h at 25°C.

    • Yield : 92% .

Cycloaddition and Rearrangement

The bicyclic scaffold participates in stereoselective cycloadditions:

Diels-Alder Reactions

  • Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic adducts .

    • Conditions : 12 h at 100°C.

    • Stereoselectivity : Predominant endo selectivity (>90%) .

Hydrogenation and Reduction

  • Catalytic hydrogenation (Pd/C, H₂) reduces the aziridine ring to piperidine:
    3 azabicyclo 4 1 0 heptaneH2/Pdpiperidine derivative\text{3 azabicyclo 4 1 0 heptane}\xrightarrow{\text{H}_2/\text{Pd}}\text{piperidine derivative} .

    • Conditions : 45 psi H₂, 25°C for 5 h.

    • Yield : 96% .

Mechanistic Insights

  • Epoxidation : Proceeds via electrophilic oxygen transfer from mCPBA to the aziridine ring’s strained C-N bond .

  • N-Alkylation : NaH deprotonates the amine, enabling nucleophilic attack on alkyl halides .

  • Hydrogenation : Heterogeneous catalysis on Pd surfaces cleaves the aziridine ring with retention of stereochemistry .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in the development of novel drugs, particularly:

  • Analgesics : The compound has been explored for its potential in creating pain relief medications.
  • Anti-inflammatory agents : It serves as a precursor for synthesizing compounds that exhibit anti-inflammatory properties.

Case Study : A study demonstrated the synthesis of a new class of analgesics using this compound as a key intermediate, leading to compounds with improved efficacy and reduced side effects compared to existing medications .

Organic Synthesis

In organic chemistry, this compound is utilized for constructing complex molecular architectures:

  • Building Block : It acts as a versatile building block for synthesizing diverse chemical libraries.
  • Reaction Mechanisms : The compound aids researchers in studying various reaction mechanisms due to its reactive nature.

Data Table: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationIntroduction of functional groupsKetones, aldehydes
ReductionModification of carbonyl groupsAlcohols
Nucleophilic SubstitutionReplacement of specific atoms/groupsVarious substituted derivatives

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

  • Agrochemicals : It contributes to the development of environmentally friendly pesticides and herbicides.

Case Study : Research indicated that formulations containing this compound exhibited enhanced efficacy against common agricultural pests while minimizing environmental impact compared to traditional chemicals.

Biochemical Research

In biochemical research, this compound is valuable for studying enzyme mechanisms and interactions:

  • Enzyme Studies : It helps elucidate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Research Findings : A study highlighted its use in investigating the inhibition of specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and cancer .

Material Science

The compound is also relevant in material science:

  • Advanced Materials : It is used in formulating materials that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the ring system plays a crucial role in its reactivity and binding properties. This compound can act on various biological targets, making it useful in drug design and development .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in bicyclo systems, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bicyclo System Key Features Applications/Notes
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate 1536392-35-4 C₉H₁₅NO₂ 169.22 [4.1.0] Ethyl ester at position 1; nitrogen at position 3 Discontinued in some markets; used in inhibitor synthesis .
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate Not provided C₉H₁₅NO₂ 169.22 [4.1.0] Ethyl ester at position 7; positional isomer of the above Structural isomer; potential differences in reactivity and applications .
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate Not provided C₈H₁₃NO₂ 155.19 [3.1.0] Smaller bicyclo system; used in optimized inhibitor synthesis Key intermediate in IDH1/2 inhibitor development .
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Not provided C₇H₁₂ClNO₂ 177.63 [3.1.0] Methyl ester; hydrochloride salt form Enhanced solubility; potential for drug delivery .
3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester 864754-49-4 C₁₀H₁₇NO₂ 183.25 [4.1.0] Methyl group at nitrogen; ethyl ester at position 7 Increased hydrophobicity; potential impact on target binding .
Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate Not provided C₉H₁₅NO₂ 169.22 [4.1.0] Nitrogen at position 2; positional isomer of the parent compound Altered electronic properties; potential for divergent reactivity .
6,6-Difluoro-3-azabicyclo[3.1.1]heptane-3-carboxylic acid Not provided C₇H₉F₂NO₂ 189.15 [3.1.1] Fluorine substituents; carboxylic acid group Enhanced metabolic stability; used in boron-containing drug candidates .

Key Research Findings

Impact of Bicyclo System Size: Compounds with smaller bicyclo systems (e.g., [3.1.0] in ) exhibit distinct reactivity profiles due to increased ring strain. For example, ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate was pivotal in synthesizing isocitrate dehydrogenase (IDH) inhibitors, where the compact structure improved binding affinity . Larger systems (e.g., [4.1.0]) may offer better conformational flexibility, but synthetic challenges (e.g., purification issues) are noted in and .

Substituent Effects :

  • Ester Groups : Methyl esters () and ethyl esters () differ in hydrolysis rates and lipophilicity, affecting bioavailability.
  • Halogenation : Fluorine substituents () enhance metabolic stability and electron-withdrawing effects, critical for enzyme inhibition.
  • Boron Integration : Boron-containing analogs () are emerging in proteolysis-targeting chimera (PROTAC) research due to their unique binding modes.

Commercial Availability :

  • This compound is discontinued in certain regions (), suggesting scalability or stability challenges. Alternatives like tert-butyl-protected derivatives () are more commonly available for drug discovery.

Biological Activity

Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate, also known as Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate, is a bicyclic organic compound with significant biological activity due to its structural characteristics and interaction with various molecular targets. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • Structure : The compound features a bicyclic framework with a nitrogen atom incorporated into the ring structure, which is crucial for its biological interactions.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, leading to inhibition of their activity. This interaction can modulate enzyme kinetics and alter metabolic pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, particularly those involved in neurotransmitter reuptake such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters .

Enzyme Interaction Studies

Research indicates that this compound can inhibit several enzymes, showcasing its potential in pharmacological applications. The following table summarizes some key findings from enzyme interaction studies:

Enzyme Inhibition (%) at 10 µM Mechanism
Acetylcholinesterase45%Competitive inhibition
Monoamine oxidase30%Non-competitive inhibition
Dipeptidyl peptidase IV50%Mixed inhibition

These results suggest that the compound has a promising profile as an inhibitor for enzymes relevant in various therapeutic contexts.

Neuropharmacological Applications

A study explored the efficacy of this compound in models of depression and anxiety by targeting monoamine transporters:

  • Model : Rodent models were used to assess behavioral changes following administration of the compound.
  • Results : Significant reductions in depressive-like behavior were observed, correlating with increased levels of serotonin and norepinephrine in the brain .

Cancer Research

Another area of investigation focused on the cytotoxic effects of this compound against cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
  • Findings : The compound exhibited IC50 values of 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating moderate cytotoxicity and potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptaneBromine substituentHigher reactivity but less specificity
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptaneOxygen atom in the ringEnhanced solubility but reduced enzyme inhibition
tert-Butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hepteneAdditional methyl groupsIncreased steric hindrance affecting binding

This comparative analysis highlights how variations in structure can influence biological activity and therapeutic potential.

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